Cas no 898465-51-5 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide)

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide
- N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide
-
- インチ: 1S/C17H17N3O5S/c1-12(21)19-10-2-3-13-4-5-14(11-17(13)19)18-26(24,25)16-8-6-15(7-9-16)20(22)23/h4-9,11,18H,2-3,10H2,1H3
- InChIKey: OTCPLNTZMSMHTN-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(C)=O)(=O)=O)=CC=C([N+]([O-])=O)C=C1
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2670-0152-10μmol |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-100mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-3mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-30mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-50mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-15mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-1mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-4mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-10mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2670-0152-25mg |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide |
898465-51-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide (CAS No. 898465-51-5)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide (CAS No. 898465-51-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This sulfonamide derivative is characterized by its unique molecular structure, combining a tetrahydroquinoline core with an acetyl group and a nitrobenzene sulfonamide moiety. Such structural features make it a promising candidate for various applications, particularly in drug discovery and development.
The compound's CAS number 898465-51-5 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Researchers often search for "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide synthesis" or "898465-51-5 applications" to explore its potential uses. Recent trends indicate growing interest in sulfonamide-based compounds due to their versatility in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents.
From a structural perspective, the tetrahydroquinoline scaffold is a privileged structure in drug design, known for its bioavailability and metabolic stability. The addition of the 4-nitrobenzene sulfonamide group introduces electron-withdrawing properties, which can enhance binding affinity to biological targets. This combination aligns with current research hotspots, such as "targeted drug delivery" and "small molecule inhibitors," making the compound relevant to modern therapeutic strategies.
In the context of AI-driven drug discovery, compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide are frequently analyzed using computational models to predict their pharmacokinetic and pharmacodynamic properties. Searches for "machine learning in sulfonamide optimization" or "QSAR studies of nitrobenzene derivatives" reflect this interdisciplinary approach. The compound's nitro group also makes it a subject of interest in redox chemistry and prodrug design, areas gaining traction in precision medicine.
Another area of exploration is the compound's potential role in addressing antibiotic resistance, a global health concern. Sulfonamides have historically been used as antibacterial agents, and derivatives like CAS 898465-51-5 are being reevaluated for their efficacy against resistant strains. Queries such as "new sulfonamide antibiotics 2024" or "nitro-containing antimicrobials" highlight this trend. However, rigorous preclinical studies are necessary to validate these applications.
From a synthetic chemistry standpoint, the preparation of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide involves multi-step organic reactions, including acylation and sulfonylation. Researchers often look for "efficient sulfonamide coupling methods" or "tetrahydroquinoline acetylation protocols" to optimize yields. Green chemistry principles are increasingly applied to such syntheses, aligning with the demand for sustainable practices in chemical manufacturing.
In analytical chemistry, the compound's nitro aromatic and sulfonamide groups provide distinct spectroscopic signatures, facilitating its identification via techniques like NMR, HPLC, or mass spectrometry. This analytical tractability supports quality control in research settings, addressing common search queries like "HPLC methods for sulfonamide analysis" or "CAS 898465-51-5 characterization."
Beyond pharmaceuticals, 898465-51-5 may find niche applications in material science, particularly in designing photoactive materials due to its nitroaromatic component. Such interdisciplinary potential resonates with searches for "nitrobenzene derivatives in optoelectronics" or "sulfonamide-based polymers." However, these applications remain exploratory and require further investigation.
In summary, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide (CAS No. 898465-51-5) represents a multifaceted compound with significant research and development potential. Its structural complexity and functional groups align with contemporary scientific priorities, from AI-augmented drug design to sustainable chemistry. As interest in tailored small molecules grows, this compound is poised to remain a subject of active inquiry across multiple disciplines.
898465-51-5 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-nitrobenzene-1-sulfonamide) 関連製品
- 582303-11-5(3-(chloromethyl)-2,6-dimethylpyridine hydrochloride)
- 1249886-02-9(2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)
- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)
- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)
- 2227915-01-5((1R)-1-(1-methyl-1H-indol-5-yl)ethan-1-amine)
- 852379-57-8(ACETIC ACID, [5-(BROMOMETHYL)DIHYDRO-2(3H)-FURANYLIDENE]-, ETHYL ESTER)
- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
- 1172265-41-6(1-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea)
- 1260903-07-8(2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)
- 1198284-95-5(4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine)



